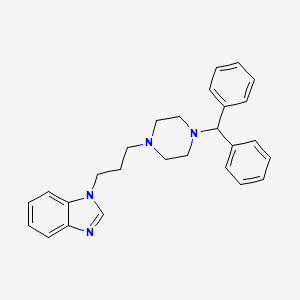

Diphenylmethyl piperazinylbenzimidazole

Description

Diphenylmethyl piperazinylbenzimidazole (CAS No. 65215-54-5) is a benzimidazole derivative with the IUPAC name 1-[3-[4-(diphenylmethyl)-1-piperazinyl]propyl]-2H-benzimidazole. It is primarily utilized as an additive in cosmetic formulations, as documented in regulatory inventories . The compound combines a benzimidazole core—a privileged scaffold in medicinal chemistry—with a diphenylmethyl-substituted piperazine moiety. Benzimidazole derivatives are widely recognized for their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities , though this specific compound’s application in cosmetics suggests a focus on non-therapeutic functions.

Properties

CAS No. |

65215-54-5 |

|---|---|

Molecular Formula |

C27H30N4 |

Molecular Weight |

410.6 g/mol |

IUPAC Name |

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]benzimidazole |

InChI |

InChI=1S/C27H30N4/c1-3-10-23(11-4-1)27(24-12-5-2-6-13-24)30-20-18-29(19-21-30)16-9-17-31-22-28-25-14-7-8-15-26(25)31/h1-8,10-15,22,27H,9,16-21H2 |

InChI Key |

VLRBNROMVPJNJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCN2C=NC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Hydroxy-Phenyl Substitutions

Compounds such as 2-(4-hydroxyphenyl)-1H-benzimidazole (7), 2-(3,4-dihydroxyphenyl)-1H-benzimidazole (8), and related hydroxy-substituted derivatives lack the piperazinyl and diphenylmethyl groups present in Diphenylmethyl piperazinylbenzimidazole . These simpler analogues exhibit reduced steric bulk and altered electronic properties due to hydroxyl groups, which may enhance solubility in polar solvents. However, their biological activities (e.g., antioxidant or enzyme inhibition) are likely distinct from the cosmetic additive function of this compound .

Piperazinyl-Substituted Benzimidazoles

Gupta et al. (2013) synthesized 2-substituted phenyl-1-(piperazin-1-ylmethyl)-1H-benzo[d]imidazoles, which share the piperazine-benzimidazole linkage but lack the diphenylmethyl group . These compounds demonstrated antimicrobial activity, suggesting that the piperazine moiety enhances interaction with biological targets. In contrast, this compound’s diphenylmethyl group may instead improve lipid solubility or stability in cosmetic formulations .

Another piperazinyl-benzimidazole derivative, 1-[2-({4-[(3-fluorophenyl)methyl]piperazin-1-yl}methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl]-2-(propan-2-yl)-1H-benzimidazole (8), incorporates fluorophenyl and morpholinyl groups. This compound’s pharmacological profile highlights how additional substituents can modulate target specificity, contrasting with this compound’s non-therapeutic role .

Alkyl-Substituted Benzimidazoles

Simpler derivatives like 5-methylbenzimidazole (CAS 582-60-5) and 5,6-dimethylbenzimidazole lack both the piperazine and diphenylmethyl groups.

Functional and Pharmacological Differences

The table below summarizes key distinctions:

Mechanistic and Spectroscopic Insights

Spectroscopic comparisons of benzimidazoles (e.g., UV-Vis spectra) reveal that substituents like diphenylmethyl or saturated rings induce minor inductive effects, altering electronic conjugation without significant steric hindrance . For this compound, the diphenylmethyl group may enhance UV stability—a critical feature for cosmetic additives exposed to light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.